![molecular formula C26H22N2O B15076411 N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine](/img/structure/B15076411.png)
N-{(E)-[4-(benzyloxy)phenyl]methylidene}-N'-phenylbenzene-1,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine: is an organic compound that belongs to the class of Schiff bases Schiff bases are characterized by the presence of a carbon-nitrogen double bond with the nitrogen atom connected to an aryl or alkyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine typically involves the condensation reaction between 4-(benzyloxy)benzaldehyde and N4-phenyl-1,4-benzenediamine. The reaction is usually carried out in the presence of an acid catalyst, such as acetic acid, under reflux conditions. The general reaction scheme is as follows:
4-(benzyloxy)benzaldehyde+N 4 -phenyl-1,4-benzenediamine→N 1 -(E)-[4-(benzyloxy)phenyl]methylidene-N 4 -phenyl-1,4-benzenediamine+H2O
Industrial Production Methods
In an industrial setting, the synthesis of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are used to obtain the pure product.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, leading to the formation of quinone derivatives.
Reduction: Reduction of the Schiff base can yield the corresponding amine.
Substitution: The aromatic rings in the compound can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO~4~) and chromium trioxide (CrO~3~).
Reduction: Reducing agents such as sodium borohydride (NaBH~4~) or lithium aluminum hydride (LiAlH~4~) are typically used.
Substitution: Electrophilic aromatic substitution reactions often require catalysts like sulfuric acid (H~2~SO~4~) or aluminum chloride (AlCl~3~).
Major Products
Oxidation: Quinone derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted aromatic compounds depending on the electrophile used.
Scientific Research Applications
N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an antimicrobial and anticancer agent due to its ability to interact with biological macromolecules.
Medicine: Explored for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the synthesis of advanced materials, such as polymers and dyes, due to its unique structural properties.
Mechanism of Action
The mechanism of action of N1-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine involves its interaction with specific molecular targets. The compound can form coordination complexes with metal ions, which can then participate in catalytic cycles. Additionally, its ability to form hydrogen bonds and π-π interactions allows it to interact with biological macromolecules, potentially leading to antimicrobial or anticancer effects.
Comparison with Similar Compounds
Similar Compounds
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-fluoroaniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-3-methylaniline
- N-{(E)-[4-(benzyloxy)phenyl]methylidene}-4-chloroaniline
Uniqueness
N~1~-{(E)-[4-(benzyloxy)phenyl]methylidene}-N~4~-phenyl-1,4-benzenediamine is unique due to its specific structural features, such as the presence of both benzyloxy and phenyl groups, which contribute to its distinct chemical and physical properties
Properties
Molecular Formula |
C26H22N2O |
|---|---|
Molecular Weight |
378.5 g/mol |
IUPAC Name |
N-phenyl-4-[(4-phenylmethoxyphenyl)methylideneamino]aniline |
InChI |
InChI=1S/C26H22N2O/c1-3-7-22(8-4-1)20-29-26-17-11-21(12-18-26)19-27-23-13-15-25(16-14-23)28-24-9-5-2-6-10-24/h1-19,28H,20H2 |
InChI Key |
KBEWMTALBWXCPI-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)C=NC3=CC=C(C=C3)NC4=CC=CC=C4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


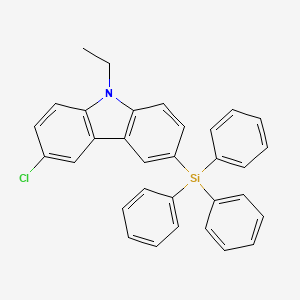

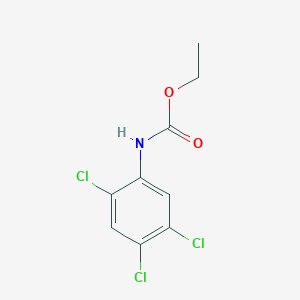
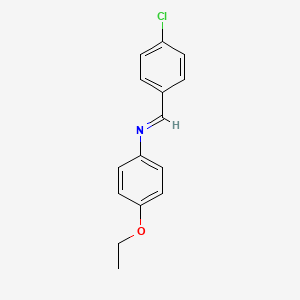
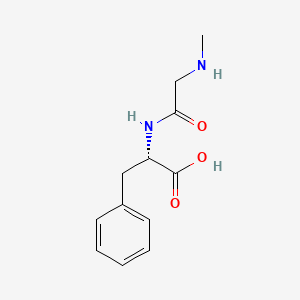
![N-[(E)-(2-chloro-5-nitrophenyl)methylidene]-3,4-dimethylaniline](/img/structure/B15076378.png)
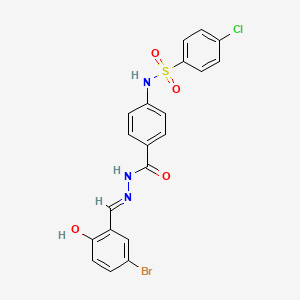
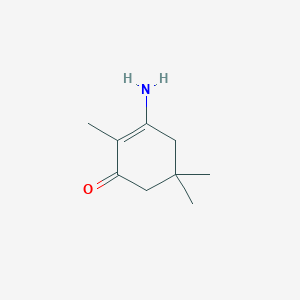

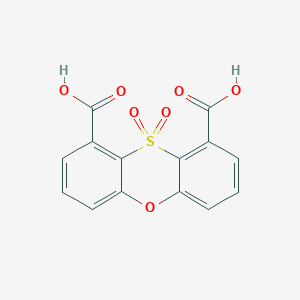


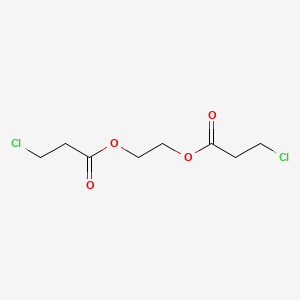
![N-(3-chlorophenyl)-1-[4-[(3-chlorophenyl)iminomethyl]phenyl]methanimine](/img/structure/B15076423.png)
